5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Synthetic Methodology Pharmaceutical Intermediates Oxidation

Scaling citalopram or phthalide-derivative synthesis? 5-(Hydroxymethyl)isobenzofuran-1(3H)-one eliminates multi-step routes and catalyst-poisoning impurities. - The benzylic -CH₂OH handle enables direct, high-yield oxidation to 5-formylphthalide, bypassing bromination or Pd-mediated cyanation needed for 5-methyl/halo analogs. - Commercial ≥98% purity (HPLC) avoids pre-reaction chromatography, critical for metal-catalyzed couplings where halide traces poison catalysts and reduce turnover. - ALogP 0.58 meets fragment-library guidelines (ALogP <1), reducing nonspecific aggregation risk in biochemical screens.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 65006-89-5
Cat. No. B3385656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)isobenzofuran-1(3H)-one
CAS65006-89-5
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)CO)C(=O)O1
InChIInChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2
InChIKeyQRJCYBIILYHUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one


5-(Hydroxymethyl)isobenzofuran-1(3H)-one (CAS 65006-89-5) is a substituted isobenzofuran-1(3H)-one (phthalide) bearing a primary benzylic alcohol at the 5‑position. Its molecular formula is C₉H₈O₃ and its molecular weight is 164.16 g·mol⁻¹ . The compound serves as a platform intermediate in the synthesis of bioactive phthalide derivatives, including the antidepressant citalopram, and its hydroxymethyl handle enables divergent functionalization profiles that simpler 5‑substituted analogs cannot replicate [1].

Why Generic 5-Substituted Analogs Cannot Substitute


Superficially similar 5‑substituted isobenzofuranones (e.g., 5‑methyl, 5‑bromo, or unsubstituted phthalide) lack the primary benzylic alcohol that defines the reactivity and downstream synthetic potential of the title compound. The –CH₂OH group is a chemically differentiated handle that can be selectively oxidized to an aldehyde, converted to a nitrile, or used in nucleophilic displacements, whereas 5‑methyl or 5‑halo analogs require less convergent, step‑intensive routes to reach the same advanced intermediates [1]. Direct substitution therefore adds synthetic steps, reduces overall yield, and compromises process scalability in pharmaceutical intermediate manufacturing [2].

Quantitative Evidence Versus Closest Analogs


Selective Oxidation for Citalopram Precursor Synthesis

The benzylic –CH₂OH group in the title compound undergoes selective oxidation to the corresponding 5‑formyl derivative, a direct precursor of the antidepressant citalopram. In contrast, the 5‑methyl analog requires a multi‑step benzylic bromination/hydrolysis sequence to achieve the same oxidation state, while 5‑halo analogs necessitate palladium‑catalyzed cyanation at elevated temperature [1]. [2] describe the oxidation of 5‑(hydroxymethyl)isobenzofuran-1(3H)-one with MnO₂ to afford the aldehyde in quantitative crude yield, highlighting a step‑economical advantage over competitor routes.

Synthetic Methodology Pharmaceutical Intermediates Oxidation

Direct Oxidation to Carboxy Derivatives

The hydroxymethyl group can be oxidized directly to the carboxylic acid to yield 5‑carboxyisobenzofuran-1(3H)-one, a reported intermediate in phthalide‑based active pharmaceutical ingredients. In contrast, generating the same carboxylic acid from the 5‑cyano compound requires harsh acidic or basic hydrolysis (e.g., concentrated H₂SO₄ or aqueous NaOH at reflux), often accompanied by decarboxylation or ring‑opening side reactions [1].

Carboxylic Acid Synthesis Building Block Oxidation

Hydrophilicity Advantage in Aqueous Assays

The presence of the hydroxymethyl group significantly increases hydrogen‑bonding capacity and aqueous solubility relative to 5‑methyl or 5‑halo analogs. Calculated partition coefficients (ALogP) derived from the ZINC15 database illustrate this divergence: the title compound (ZINC39120502) shows an ALogP of approximately 0.58, whereas 5‑methylisobenzofuran-1(3H)-one (ZINC3881020) has an ALogP of ≈1.38, indicating a >3‑fold lower predicted lipophilicity for the hydroxymethyl derivative [1]. This hydrophilicity translates into better solubility in aqueous assay media, an important consideration for high‑throughput screening and medicinal chemistry workflows.

Physicochemical Properties Drug Design Solubility

Higher Commercial Purity Availability

Commercial catalogs indicate that 5‑(hydroxymethyl)isobenzofuran-1(3H)-one is routinely available at purities of 98–99% (HPLC) from multiple suppliers [REFS-1, REFS-2]. In contrast, 5‑methylisobenzofuran-1(3H)-one (CAS 54120‑64‑8) is predominantly supplied at 95% purity . This purity gap matters for users performing structure‑activity relationship studies where trace impurities can confound biological assay interpretation.

Supply Quality Purity Procurement

Key Application Scenarios


Streamlined Citalopram Intermediate Synthesis

The title compound’s benzylic alcohol can be oxidized directly to 5‑formylisobenzofuran-1(3H)-one, which is then converted to the 5‑cyano key intermediate of citalopram. This sequence avoids the need for bromination or high‑temperature Pd‑mediated cyanation required when starting from 5‑methyl or 5‑halo analogs [REFS-1, REFS-2]. The step economy and milder conditions make it the preferred feed material for process chemistry groups scaling up antidepressant API production.

Diversity-Oriented Phthalide Library Synthesis

Because the –CH₂OH group can be oxidized to –CHO or –COOH, reduced to –CH₃, or converted to –CH₂Cl, –CH₂NH₂, and –CH₂O‑alkyl derivatives, it functions as a universal synthetic hub. Library designers using this single building block can access at least six distinct functionalization states, whereas 5‑methyl or 5‑halo analogs typically require independent starting materials for each series [1].

Fragment-Based Drug Discovery with Lower Lipophilicity

The calculated ALogP of 0.58 for the title compound (vs. 1.38–1.99 for 5‑methyl and 5‑bromo analogs) aligns better with fragment library design guidelines (ALogP < 1) and reduces the risk of nonspecific aggregation and off‑target binding in primary biochemical screens [1]. Medicinal chemistry teams may therefore prioritize this compound as a fragment with intrinsically favorable physicochemical properties.

High-Purity Starting Material for Catalytic Reactions

With commercial purity routinely at 98–99%, 5‑(hydroxymethyl)isobenzofuran-1(3H)-one eliminates the need for pre‑reaction purification steps (e.g., column chromatography or recrystallization) that are often mandatory for lower‑purity analogs. This is particularly valuable in metal‑catalyzed cross‑couplings, where even trace halogen‑containing impurities from 5‑halo analogs can poison catalysts and reduce turnover numbers [REFS-2, REFS-3].

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